Buclizine-d8 (dihydrochloride) is a deuterated derivative of Buclizine, which is classified as an H1-receptor antihistamine and a piperazine antihistamine. It is primarily utilized in the treatment of nausea, vomiting, and motion sickness. The deuteration enhances its utility in pharmacokinetic studies, allowing researchers to trace the compound's metabolic pathways more accurately due to the distinct mass of deuterium compared to hydrogen.
Buclizine-d8 is synthesized from Buclizine through various chemical processes that incorporate deuterium atoms into the molecule. It is commonly produced in laboratory settings and may also be available through specialized chemical suppliers.
The synthesis of Buclizine-d8 typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and isotopic labeling of the final product.
Buclizine-d8 retains the core structure of Buclizine but features deuterium atoms incorporated into specific positions within the molecule. The structural formula can be represented as follows:
The presence of deuterium alters the molecular vibrations and can be detected using spectroscopic techniques, aiding in pharmacokinetic studies.
Buclizine-d8 can undergo various chemical reactions similar to its non-deuterated counterpart:
Common reagents used in these reactions include:
Buclizine-d8 functions primarily by blocking histamine H1 receptors located in the central nervous system, particularly at the chemoreceptor trigger zone involved in vomiting. Additionally, it exhibits anticholinergic properties by blocking muscarinic receptors, further contributing to its antiemetic effects.
The mechanism involves:
Property | Value |
---|---|
Molecular Weight | 433 g/mol |
Physical Appearance | Liquid |
Melting Point | 218 °C |
Solubility | 2.46e-04 g/L |
Octanol/Water Partition Coefficient | 7.1 |
Buclizine-d8 is stable under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or strong oxidizing agents.
Buclizine-d8 has a variety of applications in scientific research:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2